2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
2-({[5-(Butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a triazole-pyrimidine hybrid compound characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a butan-2-ylsulfanyl chain at position 5, and a pyrimidine ring linked via a methylsulfanyl bridge. This structure combines electron-withdrawing (fluorophenyl) and lipophilic (branched alkylsulfanyl) groups, which are critical for modulating biological activity and physicochemical properties . Such hybrids are frequently explored for antimicrobial, anti-inflammatory, and antiviral applications due to the pharmacophoric versatility of triazoles and pyrimidines .
Properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWROZKOJUWFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.
Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by cyclization of a suitable precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Biochemistry: The compound has been used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by:
Comparison with Similar Compounds
4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()
- Key Differences : Replaces pyrimidine with pyridine at position 3 of the triazole ring. The 4-methylphenyl group at position 4 contrasts with the 4-fluorophenyl group in the target compound.
- Implications: Pyridine’s lower π-electron density compared to pyrimidine may reduce binding affinity to enzymes reliant on aromatic stacking.
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine ()
- Key Differences : Substitutes the para-fluorine (target compound) with ortho-fluorine on the benzyl group.
- Implications : Ortho-substitution introduces steric hindrance, which may disrupt interactions with target proteins. The altered fluorine position could also affect electronic properties, reducing resonance stabilization compared to the para-substituted analogue .
Analogues with Modified Sulfanyl Substituents
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides ()
- Key Differences : Incorporates a pyridin-4-yl group and carbamoyl-linked acetamide chains instead of pyrimidine and butan-2-ylsulfanyl groups.
- Activity Insights : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus. This suggests that the target compound’s 4-fluorophenyl group may similarly enhance antibacterial activity via electron withdrawal .
5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine ()
- Key Differences : Features an alkylsulfanyl group (e.g., methyl, ethyl) and an amine substituent at position 3.
- Synthetic Relevance : Demonstrates that alkylsulfanyl groups are synthetically accessible via nucleophilic substitution with alkyl halides, supporting the feasibility of the target compound’s butan-2-ylsulfanyl chain .
Pyrimidine-Based Analogues
4-Methylbenzyl 5-(3-(Trifluoromethyl)phenyl)-2-Pyrimidinyl Sulfide ()
- Key Differences : Contains a trifluoromethylphenyl group and a 4-methylbenzylsulfanyl chain on pyrimidine.
- Implications : The trifluoromethyl group’s strong electron-withdrawing effect may enhance metabolic stability compared to the target compound’s 4-fluorophenyl group. However, the bulkier substituent could reduce bioavailability .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely enhances antimicrobial activity by polarizing the triazole ring, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Lipophilicity : The branched butan-2-ylsulfanyl chain may improve membrane permeability compared to linear alkyl chains or benzyl groups in analogues .
Biological Activity
The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a hybrid molecule featuring a triazole and pyrimidine moiety. Its unique structure suggests potential biological activities that merit detailed exploration. This article summarizes the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of various functional groups, including a triazole ring and a fluorophenyl group, enhances its reactivity and potential biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antitumor Activity :
- Triazole derivatives are known for their efficacy against various cancer types. The compound's structural features suggest it may inhibit key oncogenic pathways.
- Preliminary studies indicate that similar compounds exhibit significant inhibition of BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds containing triazole moieties have been reported to inhibit inflammatory pathways. The mechanism often involves the modulation of cytokine production and enzyme activity related to inflammation .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : It may bind to specific receptors influencing cellular signaling pathways associated with tumor growth and immune responses.
Case Study 1: Antitumor Activity
A study evaluated the antitumor potency of similar triazole-pyrimidine hybrids against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against A431 and HCT116 cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study of several triazole derivatives, one derivative similar to the compound was tested against seven strains of phytopathogenic fungi. The results showed significant inhibition of fungal mycelial growth, outperforming standard antifungal agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
